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Compound of Interest

Compound Name: (6-Aminopyridin-2-yl)methanol

Cat. No.: B113033 Get Quote

An In-depth Technical Guide on the Core Physical and Chemical Properties of (6-
Aminopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract
(6-Aminopyridin-2-yl)methanol, a substituted aminopyridine, holds significant interest within

the scientific community, particularly in the fields of medicinal chemistry and

neuropharmacology. Its structural similarity to known potassium channel blockers suggests

potential therapeutic applications in neurological disorders characterized by demyelination and

impaired nerve conduction. This technical guide provides a comprehensive overview of the

physical, chemical, and biological properties of (6-Aminopyridin-2-yl)methanol, supported by

experimental and computational data. Detailed methodologies for its synthesis and

characterization are presented to aid researchers in their scientific endeavors.

Chemical and Physical Properties
(6-Aminopyridin-2-yl)methanol is a solid, pale brown powder under standard conditions.[1] It

is characterized by the presence of an aminopyridine core functionalized with a hydroxymethyl

group. This unique combination of functional groups dictates its chemical reactivity and

physical properties.
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Property Value Reference

IUPAC Name (6-aminopyridin-2-yl)methanol [1][2][3][4][5]

CAS Number 79651-64-2 [1][2][4][5][6][7]

Molecular Formula C₆H₈N₂O [1][2][4][5][6]

Molecular Weight 124.14 g/mol [2][5]

Canonical SMILES C1=CC(=NC(=C1)N)CO [5]

InChI

InChI=1S/C6H8N2O/c7-6-3-1-

2-5(4-9)8-6/h1-3,9H,4H2,

(H2,7,8)

[2][4][5]

InChIKey
YGMPMXTWKROXPP-

UHFFFAOYSA-N
[2][3][4][5]

Physicochemical Data
Property Value Reference

Physical Form Solid [3][4]

Appearance Pale brown powder [1]

Melting Point 87°C to 92°C

Boiling Point
Not available (Predicted for

isomer: 320.2±27.0 °C)

Solubility Slightly soluble in water

pKa (Predicted)
13.61±0.10 (for isomer (6-

amino-3-pyridinyl)methanol)

Storage Temperature
2-8°C, inert atmosphere, keep

in dark place
[3][4][7]
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Computational models provide valuable insights into the behavior of molecules. The following

properties for (6-Aminopyridin-2-yl)methanol have been computed and are available in public

databases.

Property Value Reference

XLogP3 -0.3 [2]

Hydrogen Bond Donor Count 2 [2]

Hydrogen Bond Acceptor

Count
3 [2]

Rotatable Bond Count 1 [2]

Exact Mass 124.063662883 Da [2]

Topological Polar Surface Area 59.1 Å² [2]

Heavy Atom Count 9 [2]

Complexity 87.1 [2]

Spectral Data and Characterization
Spectroscopic analysis is essential for confirming the structure and purity of (6-Aminopyridin-
2-yl)methanol. While specific spectra for this compound are typically provided by commercial

suppliers upon request, this section outlines the expected spectral characteristics based on its

chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons adjacent to the

hydroxyl group, a broad singlet for the amino (-NH₂) protons, and a broad singlet for the

hydroxyl (-OH) proton. The chemical shifts of the aromatic protons will be influenced by the

electron-donating amino group and the electron-withdrawing nitrogen atom within the ring.

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six

carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will appear in
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the aliphatic region, while the five carbons of the pyridine ring will resonate in the aromatic

region.

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key absorption

bands are expected in the following regions:

O-H stretch: A broad band around 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: Two sharp peaks in the region of 3500-3300 cm⁻¹ for the primary amine.

C-H stretch (aromatic): Peaks slightly above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the methylene group.

C=C and C=N stretches: Absorptions in the 1650-1450 cm⁻¹ region, characteristic of the

aromatic pyridine ring.

C-O stretch: A strong band in the 1260-1000 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization

(EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 124.

Subsequent fragmentation patterns would likely involve the loss of the hydroxymethyl group or

other characteristic fragments of the aminopyridine core.

Experimental Protocols
Synthesis of (6-Aminopyridin-2-yl)methanol
A common and effective method for the synthesis of (6-Aminopyridin-2-yl)methanol is the

reduction of the corresponding carboxylic acid, 6-aminopicolinic acid.

Reaction Scheme:
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Caption: Synthesis of (6-Aminopyridin-2-yl)methanol via reduction.

Detailed Protocol:

Materials: 6-aminopicolinic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous

tetrahydrofuran (THF), Sulfuric acid (H₂SO₄), Diethyl ether, Sodium sulfate (Na₂SO₄).

Procedure:

A solution of 6-aminopicolinic acid in anhydrous THF is prepared in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

The flask is cooled in an ice bath.

Lithium aluminum hydride (LiAlH₄) is added portion-wise to the stirred solution. The

amount of LiAlH₄ should be in molar excess to ensure complete reduction of the carboxylic

acid.

After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then refluxed for several hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is carefully quenched by the sequential addition of water,

followed by a sodium hydroxide solution, and then more water, while cooling in an ice

bath.
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The resulting precipitate (aluminum salts) is removed by filtration.

The filtrate is extracted with an organic solvent such as diethyl ether or ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure to yield the crude product.

The crude (6-Aminopyridin-2-yl)methanol can be purified by column chromatography on

silica gel or by recrystallization.

Biological Activity and Potential Applications
While direct studies on (6-Aminopyridin-2-yl)methanol are limited, the broader class of

aminopyridines has well-documented biological activities. 4-aminopyridine (4-AP) is a notable

example, approved for the symptomatic treatment of walking disability in multiple sclerosis

(MS).[3]

Mechanism of Action: Potassium Channel Blockade
Aminopyridine derivatives are known to function as non-specific blockers of voltage-gated

potassium (Kv) channels.[2][3][8] In demyelinated axons, the exposure of these channels leads

to an excessive outward potassium current, which impairs the propagation of action potentials.

By blocking these exposed channels, aminopyridines can restore axonal conduction.[3][9] The

derivative 4-aminopyridine-3-methanol has been shown to be a potent blocker of fast

potassium channels and is effective in restoring axonal conduction in models of spinal cord

injury.[9][10]
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Caption: Proposed mechanism of aminopyridine derivatives.

Neuroprotective Effects
Emerging evidence suggests that beyond symptomatic relief, aminopyridines may exert

neuroprotective effects.[2][3] Studies have indicated that 4-AP can reduce the degeneration of

retinal nerve fibers in animal models of MS.[2] This suggests a potential for these compounds

to mitigate long-term axonal damage. The neuroprotective properties may be linked to their

ability to enhance electrical activity in neurons, which can be beneficial in various

neurodegenerative conditions.[8] Newly synthesized derivatives of 4-aminopyridine have also

shown promise in reversing the effects of cuprizone-induced demyelination in mice.[1]

Safety and Handling
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(6-Aminopyridin-2-yl)methanol is classified as an irritant and is harmful if swallowed, in

contact with skin, or if inhaled.

GHS Hazard Information
Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment

(gloves, safety glasses, lab coat), should be strictly followed when handling this compound.

Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
(6-Aminopyridin-2-yl)methanol is a compound with significant potential, primarily due to its

structural relation to known neurologically active aminopyridines. Its physicochemical properties

make it a viable candidate for further investigation in drug discovery programs targeting

neurological disorders. This guide provides foundational data to support such research,

summarizing its chemical identity, physical characteristics, a reliable synthesis protocol, and its

potential biological relevance as a potassium channel blocker with possible neuroprotective

effects. Future research should focus on obtaining detailed biological activity data for this

specific molecule to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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